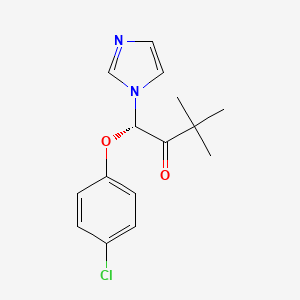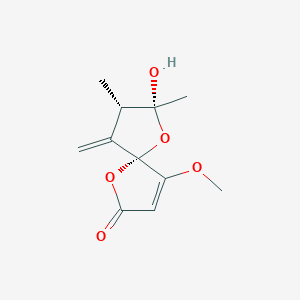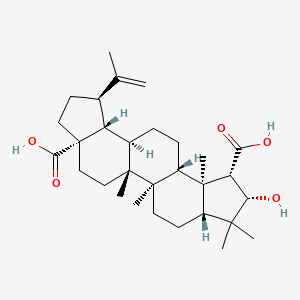
(S)-climbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-climbazole is the (S)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (R)-climbazole.
Aplicaciones Científicas De Investigación
Environmental Impact on Aquatic Life
Climbazole, used in personal care products, can affect aquatic life. For instance, Zhang et al. (2019) found that climbazole exposure in zebrafish eleutheroembryos significantly down-regulated genes related to circadian rhythm and steroidogenesis. Additionally, transcripts involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation were modulated at higher concentrations, with potential biomarkers identified in embryonic zebrafish (Zhang et al., 2019).
Toxicity and Biodegradation
Pan et al. (2018) studied the interaction between climbazole and freshwater microalgae Scenedesmus obliquus. They observed that biotransformation was the main mechanism for removing climbazole, with over 88% removed across treatments after 12 days. The biotransformation products showed much lower toxicity compared to climbazole (Pan, Peng, & Ying, 2018).
Impact on Cytochrome P450 and Drug-Metabolizing Enzymes
Kobayashi et al. (2002) found that climbazole affects hepatic microsomal cytochrome P450 (P450) and drug-metabolizing enzymes in rats. Climbazole induced and inhibited various P450-dependent enzymes and increased the activity of certain transferases (Kobayashi et al., 2002).
Ecotoxicity Evaluation
The ecotoxicity of climbazole was evaluated by Richter et al. (2013), who found that climbazole is particularly toxic to primary producers like Lemna minor and Avena sativa. The study indicated a potential growth-retarding mode of action of climbazole on plants (Richter, Wick, Ternes, & Coors, 2013).
Fate Modeling and Risk Assessment
Zhang et al. (2015) conducted a multimedia fate modeling and risk assessment of climbazole in China. They estimated the contamination levels and mass inventories of climbazole in various environmental compartments, highlighting the high risks posed by climbazole in sediment in certain river basins (Zhang, Ying, Chen, Liu, & Zhao, 2015).
Reproductive Toxicity in Zebrafish
Liao et al. (2021) explored the reproductive toxicity of climbazole in male zebrafish. They found that climbazole exposure induced oxidative stress in zebrafish testes, triggered testicular cell apoptosis, and inhibited essential sex hormone synthesis, affecting sperm production (Liao, Chen, Zou, Lin, Chen, Wang, Qi, & Cai, 2021).
Propiedades
Fórmula molecular |
C15H17ClN2O2 |
|---|---|
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
(1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m0/s1 |
Clave InChI |
OWEGWHBOCFMBLP-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)C(=O)[C@@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |
SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)


![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)

![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

![methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate](/img/structure/B1264852.png)


